Di(o-tolyl)phosphine

Catalog No.
S1897928
CAS No.
29949-64-2
M.F
C14H15P
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(o-tolyl)phosphine

CAS Number

29949-64-2

Product Name

Di(o-tolyl)phosphine

IUPAC Name

bis(2-methylphenyl)phosphane

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3

InChI Key

QHRVFPPZMPHYHA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C

Catalyst Precursor

DTP serves as a valuable precursor for the synthesis of transition metal catalysts. By reacting DTP with transition metals, researchers can create new and efficient catalysts for various chemical reactions. These catalysts play a crucial role in organic synthesis, allowing for the development of new materials, pharmaceuticals, and other products. For instance, DTP-derived catalysts have been explored for olefin metathesis, a reaction critical for producing plastics and other polymers [1].

[1] Buchmeiser, M. R., & Szesny, S. (2002). Well-defined olefin metathesis catalysts based on phosphine c [bis(o-tolyl)] 2ph frameworks. Chemical Communications, (1), 40-41. ()

Ligand Design

The ability of DTP to form strong bonds with transition metals makes it a versatile ligand for designing new types of coordination complexes. These complexes can exhibit interesting properties such as luminescence (light emission) or magnetism, which can be harnessed for various research applications. For example, DTP-based complexes are being investigated for their potential use in light-emitting devices (LEDs) and magnetic resonance imaging (MRI) contrast agents [2, 3].

[2] Xu, Z., Zhang, S., Wu, Y., Li, D., & Huang, J. (2010). Luminescent iridium(III) complexes containing di(o-tolyl)phosphine ligands: Synthesis, photophysical properties and electroluminescence. Journal of Materials Chemistry, 20(17), 3542-3548. ()

[3] Zhu, W., Xu, Z., Li, Y., Wu, Y., & Huang, J. (2009). Synthesis, magnetism and solution behavior of gadolinium(III) complexes containing di(o-tolyl)phosphine ligands. Inorganic Chemistry Communications, 12(9), 927-930. ()

Di(o-tolyl)phosphine is an organophosphorus compound with the chemical formula C14_{14}H15_{15}P. It consists of two o-tolyl groups attached to a phosphorus atom, making it a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is notable for its ability to stabilize metal complexes, particularly in transition metal catalysis, due to the presence of the electron-donating o-tolyl groups that enhance the ligand's chelating ability.

Di(o-tolyl)phosphine can be irritating to the skin, eyes, and respiratory system. It's essential to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

, particularly as a ligand in metal-catalyzed processes. Some key reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction utilizes di(o-tolyl)phosphine as a ligand to facilitate the coupling of aryl halides with amines, forming biaryl compounds .
  • Heck Reaction: It acts as a catalyst in the Heck reaction, which involves the coupling of alkenes with aryl halides to form substituted alkenes .
  • Hiyama Coupling and Negishi Coupling: Di(o-tolyl)phosphine is also effective in Hiyama and Negishi coupling reactions, where it aids in the formation of carbon-carbon bonds .

Di(o-tolyl)phosphine can be synthesized through several methods:

  • Reaction of Phosphorus Trichloride with o-Tolyl Grignard Reagent: This method involves reacting phosphorus trichloride with the Grignard reagent derived from o-chlorotoluene, leading to the formation of di(o-tolyl)phosphine .
  • Reduction of Di(o-tolyl)chlorophosphine: Di(o-tolyl)chlorophosphine can be reduced using lithium aluminum hydride or similar reducing agents to yield di(o-tolyl)phosphine .
  • Phosphination of Aryl Halides: Another approach includes phosphination reactions where aryl halides are treated with phosphorus-containing reagents under appropriate conditions to form di(o-tolyl)phosphine .

Di(o-tolyl)phosphine finds applications in various fields:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity .
  • Materials Science: The compound is also explored for its potential use in developing new materials, including polymers and organometallic frameworks.
  • Organic Synthesis: It serves as a crucial component in synthesizing complex organic molecules through various coupling reactions.

Interaction studies involving di(o-tolyl)phosphine typically focus on its coordination with transition metals. Research has shown that di(o-tolyl)phosphine can stabilize metal centers, facilitating various catalytic processes. The electronic properties imparted by the o-tolyl groups enhance the ligand's ability to engage in π-backbonding with metals, which is crucial for catalytic activity .

Di(o-tolyl)phosphine shares structural similarities with several other phosphines, each exhibiting unique properties and applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tri(o-tolyl)phosphineC21_{21}H21_{21}PContains three o-tolyl groups; stronger electron donor
DiphenylphosphineC12_{12}H15_{15}PMore sterically hindered; used in different catalytic systems
Di(phenyl)(o-tolyl)phosphineC18_{18}H17_{17}PCombines phenyl and o-tolyl groups; versatile ligand
Di(4-methoxyphenyl)phosphineC16_{16}H19_{19}O2_2PElectron-donating methoxy groups; enhances solubility

Di(o-tolyl)phosphine is unique due to its specific steric and electronic properties conferred by the o-tolyl substituents, which influence its reactivity and selectivity in catalytic applications compared to other phosphines.

Di(o-tolyl)phosphine, systematically named bis(2-methylphenyl)phosphane, bears the molecular formula C₁₄H₁₅P and a molecular weight of 214.24 g/mol. Its CAS registry number is 29949-64-2, and it is classified under the EC number 687-374-4. Common synonyms include Bis(o-tolyl)phosphine and Phosphine, bis(2-methylphenyl). Structurally, it comprises a phosphorus atom bonded to two o-tolyl groups (2-methylphenyl), adopting a pyramidal geometry with a bond angle approaching 90°.

PropertyValueSource
Molecular FormulaC₁₄H₁₅P
Molecular Weight214.24 g/mol
CAS Registry Number29949-64-2
SMILESCC1=CC=CC=C1Pc1ccccc1C
InChI KeyQHRVFPPZMPHYHA-UHFFFAOYSA-N

The compound’s steric bulk, derived from the o-tolyl groups, distinguishes it from simpler phosphines like triphenylphosphine, influencing its reactivity and coordination behavior.

Historical Development in Organophosphorus Chemistry

Di(o-tolyl)phosphine’s development is intertwined with advances in organophosphorus chemistry, which gained momentum in the mid-20th century. Early milestones include:

  • Foundational Work by Arbuzov and Michaelis: These pioneers established methodologies for C–P bond formation, enabling the synthesis of phosphines such as di(o-tolyl)phosphine.
  • Catalytic Applications: The compound’s utility in homogeneous catalysis emerged in the 1990s, particularly in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.
  • Ligand Design Innovations: Its electron-rich and sterically demanding nature made it suitable for stabilizing low-valent metal centers, enhancing catalytic efficiency in palladium-mediated reactions.

Key historical landmarks include its role in the development of Buchwald ligands, which revolutionized the scope of Pd-catalyzed C–N and C–C bond-forming processes.

Structural Characteristics and Isomerism

Molecular Geometry and Bonding

Di(o-tolyl)phosphine adopts a trigonal pyramidal geometry (C₃v symmetry), with the phosphorus atom at the apex and two o-tolyl groups forming a dihedral angle. The P–C bond length is approximately 1.85 Å, while the H–P–H bond angle approaches 90°, reflecting minimal s-orbital participation in bonding.

Pyramidal Inversion and Stereodynamics

The inversion barrier at phosphorus is significantly higher than in ammonia (~35 kcal/mol vs. ~5 kcal/mol), attributed to:

  • Lone Pair s-Character: The phosphorus lone pair exhibits ~50% s-orbital contribution, stabilizing the pyramidal geometry and raising the energy barrier for planarization.
  • Steric Hindrance: The bulky o-tolyl groups further impede pyramidal inversion, though experimental barriers for di(o-tolyl)phosphine remain unreported.
CompoundInversion Barrier (kcal/mol)Bond Angle (°)
NH₃~5107
PH₃~3593.5
Di(o-tolyl)phosphine~35* (estimated)~90

*Estimate based on analogous phosphines.

Electronic Properties and Coordination Behavior

The compound’s electron-rich phosphorus center enables strong σ-donation to transition metals, forming stable complexes with Pd(0), Pd(II), and other metal centers. In catalytic cycles, it often participates in:

  • Oxidative Addition: Facilitating metal insertion into C–X bonds.
  • Transmetalation: Enhancing ligand exchange efficiency.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di(o-tolyl)phosphine

Dates

Modify: 2023-08-16

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